Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGIPWLMLJYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856871 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246551-79-0 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling and Base-Mediated Cyclization
A widely adopted method involves the Sonogashira cross-coupling of 4-amino-2-bromo-5-iodopyridine (15 ) with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (20 ) under Pd catalysis. Key steps include:
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Iodination : Treatment of 4-amino-2-bromopyridine (13 ) with iodine monochloride in acetic acid yields regioisomers 14 and 15 , with the latter isolated in 38% yield via chromatographic separation.
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Sulfonamide Protection : Mesylation of 15 using methanesulfonyl chloride (2.2 equiv) and triethylamine in dichloromethane affords N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (16 ) in 64% yield.
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Cyclization : Heating 16 with ethynylpyrazole derivatives in dioxane/water (2.5:1) at 80°C for 8 h induces domino cyclization, forming the pyrrolopyridine core. Base-mediated deprotection (2.5 N NaOH/MeOH) yields the scaffold in 75% yield.
Optimization Note : Replacing THF with DMF in iodination steps improves yields from <50% to 78% by enhancing iodine solubility.
Suzuki-Miyaura Coupling and Functionalization
Boronic Acid Coupling at C-6 Position
The patent WO2006063167A1 outlines a route leveraging Suzuki-Miyaura coupling:
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Bromination : 5-Bromo-7-azaindole undergoes regioselective bromination using NBS in dichloromethane to introduce Br at C-3 (82% yield).
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Coupling : Reaction with phenylboronic acid under Pd(dppf)Cl₂ catalysis (0.05 equiv) in dioxane/water at 80°C for 16 h installs aryl groups at C-5 (68% yield).
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Esterification : Subsequent treatment with methyl chloroformate in THF at 0°C introduces the carboxylate moiety (91% yield).
Critical Parameter : Maintaining pH 6–8 during esterification prevents hydrolysis of the pyrrolopyridine core.
Direct Carboxylation via CO₂ Insertion
Metal-Mediated Carboxylation
A less common but efficient approach involves carboxylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine using CO₂ under Ru catalysis:
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Substrate Preparation : 4-Chloro-7-azaindole is treated with LDA at -78°C to generate a lithiated intermediate.
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CO₂ Quenching : Introduction of gaseous CO₂ at -40°C forms the carboxylic acid, which is methylated with CH₃I/K₂CO₃ to yield the ester (56% overall).
Advantage : Avoids multi-step protection/deprotection sequences required in cross-coupling routes.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Ambeed and Sigma-Aldrich report scaled-up processes:
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Reactor Setup : Tubular flow reactor (TFR) with Pd/C catalyst beds.
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Conditions : 120°C, 15 bar pressure, residence time 30 min.
Cost Analysis : TFR reduces solvent consumption by 40% compared to batch methods.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray analysis confirms the anti conformation of the methyl ester relative to the pyrrole ring (CCDC 2054321).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed | 75 | 99.1 | 320 | Moderate |
| Suzuki Coupling | 68 | 98.5 | 290 | High |
| CO₂ Insertion | 56 | 97.8 | 410 | Low |
| Continuous Flow | 89 | 99.5 | 180 | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position serves as an electrophilic site for substitution reactions. This reactivity is facilitated by electron-withdrawing effects from the adjacent nitrogen atoms in the pyrrolopyridine system.
Key Reactions:
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Amination : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃, DMF, 80–100°C) yields 4-amino derivatives.
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Alkoxylation : Substitution with alkoxides (NaOR) produces 4-alkoxy-pyrrolopyridines.
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 90°C, 12h | 4-(Benzylamino)-pyrrolopyridine-3-carboxylate | 78% |
Ester Hydrolysis and Functionalization
The methyl ester at the 3-position undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization:
Reaction Pathways:
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Acid-Catalyzed Hydrolysis : HCl (aq)/reflux converts the ester to a carboxylic acid.
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Enzymatic Hydrolysis : Lipases in buffered solutions (pH 7–8) offer selective hydrolysis.
Data :
| Method | Conditions | Conversion Rate | Byproducts | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 6h, 110°C | 95% | None | |
| Porcine liver esterase | pH 7.4, 37°C, 24h | 82% | <5% degradation |
Transition Metal-Catalyzed Cross-Couplings
The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Common Reactions:
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Suzuki-Miyaura Coupling : Boronic acids (Ar–B(OH)₂) with Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O (80°C).
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Sonogashira Coupling : Terminal alkynes with PdCl₂(PPh₃)₂, CuI, and Et₃N.
Optimized Conditions :
| Coupling Type | Catalyst | Base/Solvent | Temp/Time | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(dppf)Cl₂ | K₂CO₃, DMF/H₂O | 90°C, 8h | 85% | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, THF | 60°C, 6h | 72% |
Cyclization and Ring Expansion
The pyrrolopyridine scaffold undergoes cycloaddition and ring-expansion reactions under specific conditions:
Notable Examples:
-
Hüisgen Cycloaddition : Reaction with azides (click chemistry) forms triazole-fused derivatives.
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Buchwald-Hartwig Amination : Intramolecular C–N bond formation to generate polycyclic systems.
Case Study :
Reaction with NaN₃ and CuSO₄ in t-BuOH/H₂O (rt, 24h) yields triazole-linked hybrids with enhanced kinase inhibition (IC₅₀ = 0.12 μM vs. MPS1) .
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the 2- and 6-positions:
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 2-Nitro-pyrrolopyridine | >90% | |
| Br₂ (1 eq) | CHCl₃, rt, 2h | 6-Bromo-pyrrolopyridine | 85% |
Reduction and Oxidation
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Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (→ 3-hydroxymethyl derivative).
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Chlorine Oxidation : MnO₂ oxidizes the C–Cl bond to form a ketone (limited applicability).
Comparative Data :
| Reaction | Reagent | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Ester → Alcohol | LiAlH₄, THF, 0°C | 3-(Hydroxymethyl) derivative | 68% | Requires anhydrous | |
| C–Cl Oxidation | MnO₂, DCM, reflux | 4-Keto-pyrrolopyridine | 22% | Low efficiency |
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit antidiabetic properties. Studies have shown that certain derivatives can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells without affecting insulin concentration. For instance, specific substitutions at the 4-position of the phenyl ring significantly influence insulin sensitivity, with some derivatives demonstrating an increase in sensitivity by up to 37.4% at certain concentrations .
Antimycobacterial Activity
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been investigated for its potential as an antimycobacterial agent against Mycobacterium tuberculosis. Compounds derived from this structure have shown promising activity by inhibiting key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) below 25 µM for some derivatives, indicating strong potential as anti-tuberculosis agents .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in various inflammatory processes and diseases such as arthritis and cancer. Specific derivatives have shown IC50 values as low as 3 nM for MMP-2, indicating potent activity against these enzymes .
Case Study on Antidiabetic Effects
In a study by Knutsen et al., several derivatives were tested for their ability to stimulate glucose uptake in adipocytes. The results indicated that compounds with specific substituents at the 4-position significantly improved insulin sensitivity compared to controls . This highlights the potential for developing new antidiabetic medications based on this scaffold.
Case Study on Antimycobacterial Activity
Deraeve et al. synthesized a series of pyrrolo[3,2-c]pyridine derivatives and evaluated their inhibitory effects on the InhA enzyme from Mycobacterium tuberculosis. The most active compounds exhibited MIC values below 25 µM, demonstrating their potential as effective treatments against tuberculosis .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function . The pathways involved often include signal transduction and metabolic processes, which are crucial in various biological functions .
Comparison with Similar Compounds
Chlorine and Ester Group Positioning
- Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (): Differs in the ester group placement (2-position vs. 3-position).
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (): The pyrrolopyridine ring fusion ([2,3-b] vs. [3,2-c]) shifts the nitrogen atom positions, modifying electronic distribution and acidity. This compound has a reported purity of 97% and is commercially available in smaller quantities .
Halogen and Functional Group Modifications
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): Lacks the methyl ester and instead has a free carboxylic acid group. This increases hydrophilicity but reduces cell permeability compared to the methyl ester analog. Yield: 71% .
- 4-Chloro-7-azaindole-3-carboxylic acid methyl ester (): A synonym for Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, emphasizing its azaindole classification. Its HS code (29339900.90) and tariff rates align with other nitrogenous heterocycles .
Pyrano-Fused Analogues
Compounds like Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate () incorporate a pyran ring fused to the pyrrolopyridine system. Key differences include:
- Melting Points: Pyrano derivatives exhibit higher melting points (e.g., 241–243°C for 3z) compared to simpler pyrrolopyridines, likely due to increased molecular rigidity .
- Synthetic Routes : These compounds are synthesized via condensation reactions rather than thermal cyclization, with yields ranging from 59% to 80% .
tert-Butyl and Ethyl Ester Derivatives
- However, this compound is currently less accessible (listed as "out of stock") .
- Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (): A pyrazolo-pyridine hybrid with an ethyl ester. The hydrochloride salt improves water solubility, a trait absent in the methyl ester analog .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The Hemetsberger-Knittel reaction () for pyrrolopyridines offers moderate to high yields (e.g., 71–95% in ) but requires precise temperature control. Pyrano derivatives (–4) achieve comparable yields (59–80%) via simpler condensation methods .
- Structural Impact on Properties: Chlorine at the 4-position enhances electrophilic substitution resistance, while the 3-carboxylate group facilitates hydrogen bonding . Pyrano fusion increases thermal stability, as evidenced by higher melting points .
- Commercial and Regulatory Landscape : this compound falls under HS code 29339900.90, with a 6.5% MFN tariff, similar to its analogs .
Biological Activity
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H7ClN2O2
- Molecular Weight : 196.62 g/mol
- CAS Number : 1246551-79-0
This compound has been studied for its inhibitory effects on various biological pathways. Notably, it exhibits significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The compound's structure allows it to interact effectively with these receptors, inhibiting their signaling pathways and ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
A study highlighted that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibited potent inhibitory activity against FGFRs. For instance, compound 4h from a related series showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . This suggests that this compound could serve as a lead compound for further development in cancer therapy.
Anti-inflammatory and Antioxidant Properties
Case Study: In Vitro Evaluation
In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line). The compound not only reduced cell viability but also induced apoptosis and inhibited migration and invasion of these cells . These findings underscore the potential application of this compound in breast cancer treatment.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, hydrolysis of ester derivatives (e.g., methyl esters) using NaOH in ethanol at 45°C can yield carboxylate intermediates, as demonstrated in analogous pyrrolo-pyridine systems . Optimizing solvent choice (e.g., ethanol vs. THF) and reaction time (1–3 hours) is critical to avoid byproducts like sodium acetate . Purity can be improved via trituration with ethyl acetate .
Q. How can the structure of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used for structural validation. Key parameters include resolving disorder in the pyrrolo-pyridine core and confirming bond lengths (e.g., C–C ≈ 1.4 Å) . For non-crystalline samples, 2D NMR (¹H-¹³C HSQC) can validate substituent positions, particularly distinguishing C-3 vs. C-2 carboxylate isomers .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) enhances resolution. Trituration with ethyl acetate effectively removes inorganic salts .
Advanced Research Questions
Q. How do electronic effects of the chloro and carboxylate substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at C-4 enhances electrophilicity at C-2/C-5 positions, enabling Suzuki-Miyaura couplings. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution to predict regioselectivity. Experimental validation via Pd-catalyzed couplings (e.g., with t-BuBrettPhosPdG3) in trifluoroethanol shows >80% yield for aryl boronate partners .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., kinase vs. cell-based assays). For example, methyl ester derivatives may exhibit reduced cellular permeability compared to carboxylate salts. Standardizing protocols (e.g., ATP concentration in kinase assays) and using isothermal titration calorimetry (ITC) to measure binding affinity can improve reproducibility .
Q. How can computational modeling predict the compound’s metabolic stability or toxicity?
- Methodological Answer : ADMET predictors (e.g., SwissADME) analyze metabolic sites (e.g., ester hydrolysis by carboxylesterases). Molecular docking (AutoDock Vina) into cytochrome P450 isoforms (e.g., CYP3A4) identifies potential toxophores. In vitro validation via liver microsome assays (human/rat, NADPH cofactor) quantifies half-life (t½) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
